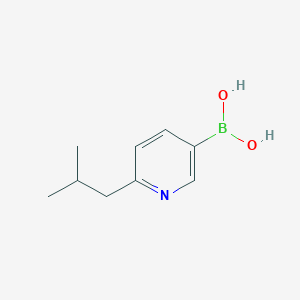
(6-Isobutylpyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Isobutylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H14BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isobutylpyridin-3-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides under palladium catalysis . The reaction conditions are generally mild, and the use of appropriate bases such as potassium acetate or potassium phenoxide is crucial for the success of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow setups for handling and performing organolithium chemistry on a multigram scale have been developed, enabling the synthesis of various compounds with high throughput . The use of metal-free, photoinduced borylation methods also offers a scalable approach for industrial production .
化学反应分析
Types of Reactions
(6-Isobutylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) . The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates .
科学研究应用
(6-Isobutylpyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism by which (6-Isobutylpyridin-3-yl)boronic acid exerts its effects involves the formation of boron-oxygen bonds with diols or other nucleophiles. This interaction is crucial in reactions like the Suzuki-Miyaura coupling, where the boronic acid group transfers an organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved in these reactions include the palladium catalyst and the organic substrates participating in the coupling reaction .
相似化合物的比较
Similar Compounds
Similar compounds to (6-Isobutylpyridin-3-yl)boronic acid include other boronic acids and boronates, such as phenylboronic acid and pinacolborane .
Uniqueness
What sets this compound apart from other boronic acids is its specific structure, which includes an isobutyl group attached to the pyridine ring. This unique structure can influence its reactivity and the types of reactions it can undergo, making it a valuable reagent in organic synthesis .
属性
分子式 |
C9H14BNO2 |
|---|---|
分子量 |
179.03 g/mol |
IUPAC 名称 |
[6-(2-methylpropyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7(2)5-9-4-3-8(6-11-9)10(12)13/h3-4,6-7,12-13H,5H2,1-2H3 |
InChI 键 |
ATRWMVRMWAZAOO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)CC(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13011946.png)
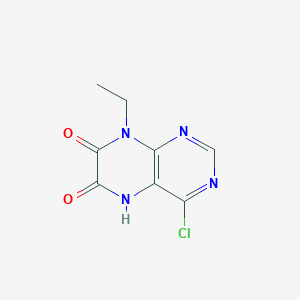
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)
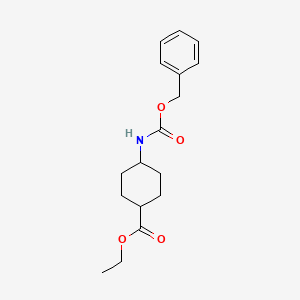
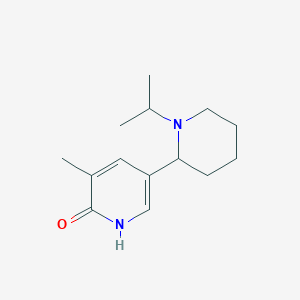
![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
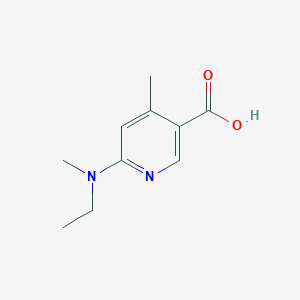
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
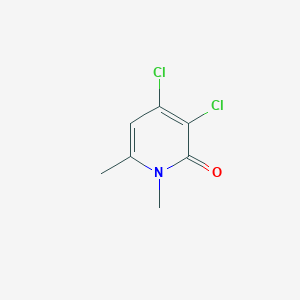
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
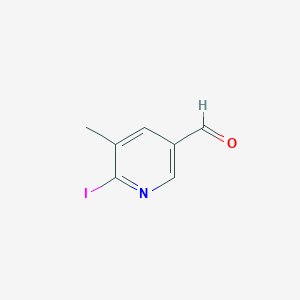
![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
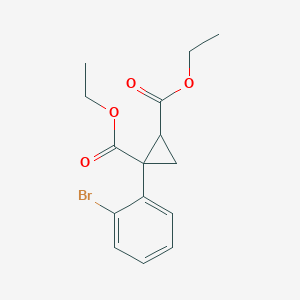
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
